Ethyl-(3-methyl-indan-1-YL)-amine

Description

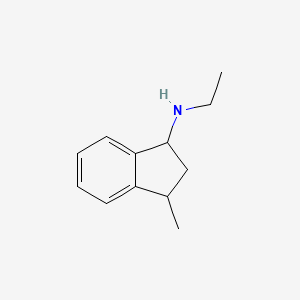

Ethyl-(3-methyl-indan-1-YL)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a 3-methyl-indan-1-yl moiety

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-ethyl-3-methyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C12H17N/c1-3-13-12-8-9(2)10-6-4-5-7-11(10)12/h4-7,9,12-13H,3,8H2,1-2H3 |

InChI Key |

KWYJSHDRWLHQEO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CC(C2=CC=CC=C12)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(3-methyl-indan-1-YL)-amine typically involves the alkylation of 3-methyl-indan-1-ylamine with ethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent such as dimethylformamide or tetrahydrofuran. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(3-methyl-indan-1-YL)-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reducing agent used.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Imines, oximes.

Reduction: Secondary amines, tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl-(3-methyl-indan-1-YL)-amine is being investigated for its role as a scaffold in the development of biologically active compounds. Its structural similarity to known pharmacophores allows it to be a candidate for synthesizing new drugs targeting various diseases. For instance, derivatives of indanones have been associated with treatments for Alzheimer's disease and HIV/AIDS, suggesting that this compound could also yield therapeutic candidates .

Case Study: Anticancer Activity

Recent studies have demonstrated that compounds based on the indan structure exhibit significant anticancer properties. For example, a derivative synthesized from this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Materials Science

Organic Electronics

The compound's electron-donating properties make it suitable for applications in organic electronics. This compound can be utilized in the synthesis of organic semiconductors and photovoltaic materials. Its ability to form charge-transfer complexes enhances the efficiency of organic solar cells .

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Electronics | Used as an electron donor in organic solar cells | Increased efficiency and stability |

| Photopolymerization | Acts as a photoinitiator for polymerization processes | Enhanced polymer properties |

Chemical Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, which are essential in constructing diverse molecular architectures .

Mechanism of Action

The mechanism of action of Ethyl-(3-methyl-indan-1-YL)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl-(3-methyl-indan-1-YL)-amine can be compared with other similar compounds, such as:

Mthis compound: Differing by the presence of a methyl group instead of an ethyl group.

Propyl-(3-methyl-indan-1-YL)-amine: Differing by the presence of a propyl group instead of an ethyl group.

Butyl-(3-methyl-indan-1-YL)-amine: Differing by the presence of a butyl group instead of an ethyl group.

Biological Activity

Ethyl-(3-methyl-indan-1-YL)-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

This compound features an indan structure, characterized by a five-membered ring fused to a six-membered aromatic ring. The presence of an ethyl group and a methyl group on the indan moiety contributes to its distinctive properties, making it a candidate for various biological activities. The compound's molecular formula is .

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. This compound's structure may influence its interaction with microbial targets.

- Antihistaminic Properties : Compounds with related structures have been investigated for their ability to block histamine receptors, suggesting potential use in treating allergic reactions.

- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as:

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, influencing cell proliferation, inflammation, and apoptosis.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, which include:

- Alkylation Reactions : Using appropriate alkyl halides with indan derivatives.

- Reductive Amination : Involving the reaction of indanones with amines under reducing conditions.

- Catalytic Methods : Employing metal catalysts to enhance yields and selectivity in the synthesis process .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study exploring the anticancer potential of similar indan derivatives, compounds were tested for their ability to inhibit cholinesterases and amyloid beta aggregation. The results indicated that certain derivatives exhibited IC50 values as low as 14.8 nM against acetylcholinesterase (AChE), suggesting potent activity that could be paralleled in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.